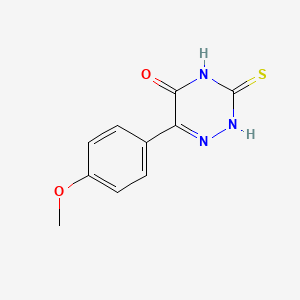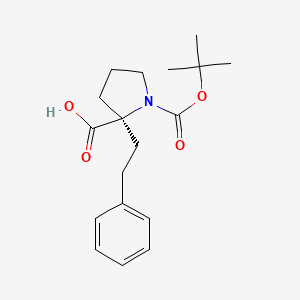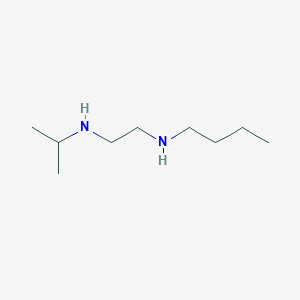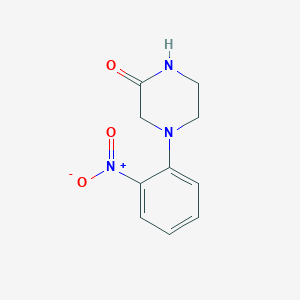
5-(吡啶-3-氧基)-2-糠醛
描述
5-(Pyrid-3-yloxy)-2-furaldehyde, also known as 5-PFO, is a naturally occurring compound found in various plants and fungi. It is a versatile and important building block for many synthetic organic compounds and has been used in a variety of applications, including the production of pharmaceuticals, agrochemicals, and flavorings. 5-PFO has a variety of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations.
科学研究应用
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmacologically active molecules. Its structure is a key intermediate in the development of drugs with potential antiproliferative activities, particularly against cancer cell lines. The compound’s ability to be transformed into different derivatives makes it valuable for creating new medicinal agents .
Material Science
In material science, “5-(Pyrid-3-yloxy)-2-furaldehyde” can be used to develop new organic compounds with specific physical properties. These properties may include thermal stability, conductivity, or photoreactivity, which are essential for creating advanced materials for electronic devices .
Chemical Synthesis
This compound serves as a building block in chemical synthesis. It can undergo various chemical reactions to produce a wide range of organic compounds. Its reactivity with other chemicals is crucial for synthesizing complex molecules for further research and industrial applications .
Biological Studies
“5-(Pyrid-3-yloxy)-2-furaldehyde” may be used in biological studies to understand the interaction between small molecules and biological macromolecules. This interaction is fundamental for the discovery of new biological pathways and the development of therapeutic agents .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography and spectrometry. These applications are vital for the qualitative and quantitative analysis of complex mixtures in various research fields .
Environmental Chemistry
The compound’s derivatives can be employed in environmental chemistry to detect and quantify pollutants. Their reactivity with specific environmental toxins can be used to develop sensors and assays for monitoring environmental health .
Agricultural Chemistry
In agricultural chemistry, “5-(Pyrid-3-yloxy)-2-furaldehyde” might be used to create new pesticides or herbicides. Its structural framework allows for the synthesis of compounds that can target specific pests or weeds without harming crops .
Fluorescence Studies
The compound has potential applications in fluorescence studies due to its ability to form fluorescent derivatives. These derivatives can be used as probes in bioimaging or as pH indicators in various research applications .
属性
IUPAC Name |
5-pyridin-3-yloxyfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-7-9-3-4-10(14-9)13-8-2-1-5-11-6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAKPDWNMSFIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428160 | |
| Record name | 5-(Pyrid-3-yloxy)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrid-3-yloxy)-2-furaldehyde | |
CAS RN |
857284-14-1 | |
| Record name | 5-(Pyrid-3-yloxy)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S)-N-[2-(2,5-Dioxopyrrol-1-YL)ethyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B1609547.png)
![1-[(1R)-1-Isothiocyanatoethyl]-4-methoxybenzene](/img/structure/B1609548.png)








![2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1609561.png)


